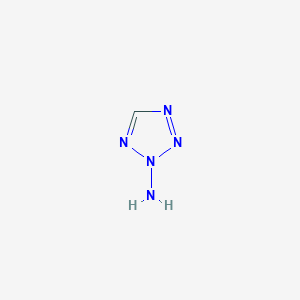
2H-Tetrazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazol-2-amine is a nitrogen-rich heterocyclic compound characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. This compound is part of the tetrazole family, which is known for its diverse applications in various fields, including material science, medicinal chemistry, and energetic materials .
Preparation Methods
2H-Tetrazol-2-amine can be synthesized through several methods. One common synthetic route involves the reaction of primary amines with orthoesters and azides. This heterocyclization reaction typically occurs in an acetic acid medium . Another method involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
2H-Tetrazol-2-amine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to form amine derivatives.
Substitution: Undergoes substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. The major products formed from these reactions are often substituted tetrazoles, which have significant applications in medicinal chemistry .
Scientific Research Applications
2H-Tetrazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Tetrazol-2-amine involves its ability to stabilize electrostatic repulsion of negatively charged ions through electron delocalization. This property is advantageous for receptor-ligand interactions in biological systems. In medicinal applications, it acts by inhibiting specific enzymes, such as cytochrome P450, which is crucial for its antifungal activity .
Comparison with Similar Compounds
2H-Tetrazol-2-amine can be compared with other similar compounds, such as:
1H-Tetrazole: Another isomer of tetrazole, which is more stable in the solid phase but less dominant in the gas phase compared to 2H-Tetrazole.
5-Substituted Tetrazoles: These compounds have similar chemical properties but differ in their substitution patterns, leading to varied applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific structural configuration, which provides distinct reactivity and stability profiles, making it suitable for specialized applications in various fields .
Properties
CAS No. |
23579-43-3 |
|---|---|
Molecular Formula |
CH3N5 |
Molecular Weight |
85.07 g/mol |
IUPAC Name |
tetrazol-2-amine |
InChI |
InChI=1S/CH3N5/c2-6-4-1-3-5-6/h1H,2H2 |
InChI Key |
XJPANWOKBWZVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















